molecular formula C10H15NO2 B3142450 3-(2-(Dimethylamino)ethoxy)phenol CAS No. 50544-44-0

3-(2-(Dimethylamino)ethoxy)phenol

Cat. No. B3142450
CAS RN: 50544-44-0
M. Wt: 181.23 g/mol
InChI Key: BPLAMHAAABHMPB-UHFFFAOYSA-N
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Patent
US04496567

Procedure details

3-(2-(Dimethylamino)ethoxy)anisole is reacted with boron tribromide to give 3-(2-(dimethylamino)ethoxy)phenol which is reacted with sodium hydride and N-(3-bromopropyl)phthalimide and the product deprotected with methylamine to give 3-(3-(2-(dimethylamino)ethoxy)phenoxy)propylamine.
Name
3-(2-(Dimethylamino)ethoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([O:12]C)[CH:9]=[CH:10][CH:11]=1.B(Br)(Br)Br>>[CH3:1][N:2]([CH3:14])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([OH:12])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
3-(2-(Dimethylamino)ethoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCOC=1C=C(C=CC1)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC=1C=C(C=CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.